4,4-Difluoro-1-(2-phenoxyethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

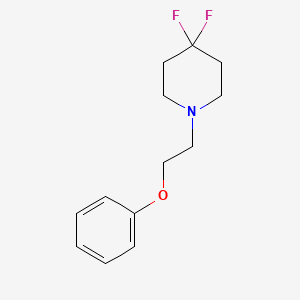

4,4-Difluoro-1-(2-phenoxyethyl)piperidine is a chemical compound with the molecular formula C13H17F2NO It is characterized by the presence of two fluorine atoms attached to the piperidine ring and a phenoxyethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(2-phenoxyethyl)piperidine typically involves the reaction of 4,4-difluoropiperidine with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The product is then purified using techniques such as recrystallization or column chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 4,4-Difluoro-1-(2-phenoxyethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: The fluorine atoms in the piperidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Orexin Receptor Antagonism

One of the primary applications of 4,4-difluoro-1-(2-phenoxyethyl)piperidine derivatives is their role as antagonists at orexin receptors. These receptors are involved in several physiological processes, including sleep regulation, appetite control, and reward pathways. Research indicates that compounds targeting orexin receptors can be beneficial for treating conditions such as obesity, sleep disorders, and drug dependency. Specifically, the antagonism of orexin receptors has been linked to reduced operant responding for ethanol, suggesting potential applications in addiction treatment .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds synthesized with this scaffold showed potent inhibitory effects against triple-negative breast cancer (MDA-MB-231) and estrogen receptor-positive breast cancer (MCF-7) cells. The structure-activity relationship (SAR) studies revealed that modifications to the piperidine structure can enhance cytotoxicity while minimizing toxicity to non-cancerous cells .

Interaction with Biological Targets

The mechanism by which this compound exerts its effects involves interaction with specific biological targets. The compound's ability to inhibit orexin signaling pathways suggests a multifaceted role in modulating neuroendocrine responses related to stress and metabolism. Additionally, the antiproliferative effects observed in cancer cell lines indicate that these compounds may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest mechanisms .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that introduce fluorine substituents and phenoxyethyl groups into the piperidine framework. Various synthetic methodologies have been explored to optimize yield and purity while maintaining biological activity. Chemoinformatic analyses have also been employed to assess the structural diversity and potential drug-like properties of synthesized compounds .

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antiproliferative | 5.02 (MDA-MB-231) | Cancer |

| Orexin receptor antagonist derivative | Orexin inhibition | N/A | Obesity/Sleep Disorders |

Clinical Implications

A notable case study highlighted the efficacy of a derivative of this compound in reducing tumor growth in xenograft models of breast cancer. The compound demonstrated a favorable safety profile alongside its anticancer activity, indicating its potential as a therapeutic agent in clinical settings .

Fragment-Based Drug Discovery

The compound has also been studied within the context of fragment-based drug discovery (FBDD), where it serves as a valuable fragment due to its unique structural features and biological activity profiles. Its fluorinated derivatives have shown promise in inhibiting key proteolytic enzymes involved in disease processes such as Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 4,4-Difluoro-1-(2-phenoxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The phenoxyethyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of the target molecules.

Comparación Con Compuestos Similares

4,4-Difluoropiperidine: A simpler analog without the phenoxyethyl group.

4-(Trifluoromethyl)piperidine: Contains a trifluoromethyl group instead of difluoro substitution.

3,3-Difluoropyrrolidine: A structurally related compound with a pyrrolidine ring.

Uniqueness: 4,4-Difluoro-1-(2-phenoxyethyl)piperidine is unique due to the presence of both the difluoro substitution and the phenoxyethyl group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.

Actividad Biológica

4,4-Difluoro-1-(2-phenoxyethyl)piperidine is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structural features, including the difluorinated piperidine ring and phenoxyethyl group, suggest significant biological activity. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative data.

Structural Characteristics

The compound's structure can be represented as follows:

This formula indicates the presence of fluorine atoms that enhance the compound's lipophilicity and binding affinity to biological targets. The phenoxyethyl group is particularly notable for its role in receptor interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The following points summarize its mechanisms:

- Enzyme Interactions : The compound has been shown to interact with acetylcholinesterase (AChE), which plays a critical role in neurotransmission by hydrolyzing acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer’s disease .

- Receptor Binding : The compound exhibits binding affinity towards various receptors due to its structural features. The fluorine atoms may enhance selectivity and affinity for specific targets.

Inhibitory Activity Against Acetylcholinesterase

A study investigated the inhibitory effects of phenoxyethyl piperidine derivatives on electric eel AChE. The results indicated that certain derivatives exhibited significant inhibition, suggesting that this compound may also possess similar properties .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | AChE |

| Donepezil | 0.1 | AChE |

Receptor Interaction Studies

Research has demonstrated that compounds with similar structures can act as antagonists at purinergic receptors (P2Y2R), showing potential therapeutic benefits in respiratory conditions .

| Compound | Affinity (Ki) | Receptor |

|---|---|---|

| This compound | TBD | P2Y2R |

| AR-C118925 | 10 nM | P2Y2R |

Case Study 1: Neuroprotective Properties

In a model studying neurodegeneration, compounds similar to this compound were evaluated for their ability to inhibit tau aggregation. Results indicated that these compounds could protect neuronal cells from degeneration by modulating receptor activity related to tauopathies .

Case Study 2: Antinociceptive Activity

Another investigation focused on the antinociceptive effects of phenoxyalkylpiperidines. The study utilized behavioral tests in rats to assess pain relief properties, confirming that modifications in the phenoxy group significantly influenced efficacy .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared to other known compounds with similar structural motifs.

Propiedades

IUPAC Name |

4,4-difluoro-1-(2-phenoxyethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c14-13(15)6-8-16(9-7-13)10-11-17-12-4-2-1-3-5-12/h1-5H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLHPMVXKHKPLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.